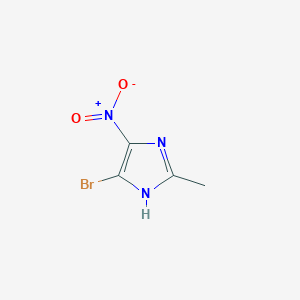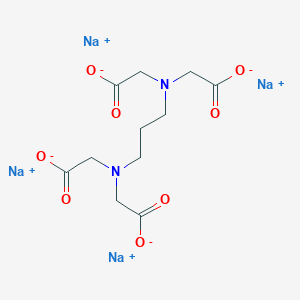
反式-1-甲基-4-羧基-5-(3-吡啶基)-2-吡咯烷酮
描述
Molecular Structure Analysis
The molecular formula of “trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone” is C11H12N2O3 . The exact molecular structure is not provided in the search results.
Physical And Chemical Properties Analysis
The physical state of “trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone” at 20°C is solid . The melting point ranges from 192.0 to 196.0°C .
科学研究应用
Biochemical Research
trans-4-Cotininecarboxylic acid: has been utilized in biochemical research, particularly in the study of nicotine metabolism. It serves as a metabolite of nicotine and can be used to understand the biochemical pathways involved in nicotine degradation .
Immunoblot Analysis
In immunological studies, trans-4-Cotininecarboxylic acid has been used in the preparation of cotinine-conjugated horseradish peroxidase. This application is crucial for detecting specific proteins through immunoblotting techniques, which are fundamental in molecular biology research .
Ligand in Coordination Chemistry
The anion of trans-4-Cotininecarboxylic acid has been employed as a pyridyl-carboxylate ligand in the synthesis of polymeric copper (II) complexes. This application is significant in the field of coordination chemistry, where it contributes to the development of new materials with potential industrial applications .
Chemical Crosslinking
The carboxyl group of trans-4-Cotininecarboxylic acid can be used for chemical crosslinking. This process is important in creating larger structures from smaller units, which is a key technique in polymer chemistry and material science .
Analytical Chemistry
As a nicotine metabolite, trans-4-Cotininecarboxylic acid is important in analytical chemistry for the development of assays to measure nicotine exposure. It can be used as a standard or reference compound in chromatography and mass spectrometry .
Pharmacological Studies
In pharmacology, trans-4-Cotininecarboxylic acid can be used to study the effects of nicotine and its metabolites on the body. It helps in understanding the pharmacokinetics and pharmacodynamics of nicotine, which is essential for developing smoking cessation therapies .
Toxicology
trans-4-Cotininecarboxylic acid: is also relevant in toxicological research. It can be used to investigate the toxic effects of nicotine and its metabolites, contributing to the assessment of health risks associated with tobacco use .
Environmental Monitoring
Lastly, the detection of trans-4-Cotininecarboxylic acid in environmental samples can be an indicator of tobacco pollution. Its measurement in water and soil samples helps in monitoring and evaluating the environmental impact of tobacco product waste .
安全和危害
属性
IUPAC Name |
(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16)/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYLVDCFTICBTB-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone | |
CAS RN |
33224-01-0, 161171-06-8 | |
| Record name | trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)







![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)

